2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chlorophenyl)acetamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonyl group, a chloroanilino group, and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chlorophenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with 4-chloroaniline to form an intermediate product. This intermediate is then reacted with 3-chlorophenylacetic acid under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino and chlorophenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[3-(dimethylamino)propyl]acetamide
- Benzenesulfonyl chloride
Uniqueness
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-9-11-18(12-10-15)24(28(26,27)19-7-2-1-3-8-19)14-20(25)23-17-6-4-5-16(22)13-17/h1-13H,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHDEMBRJPODMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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